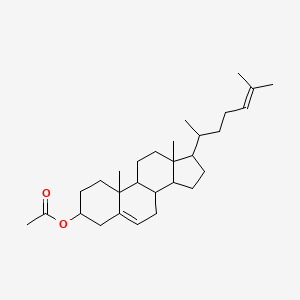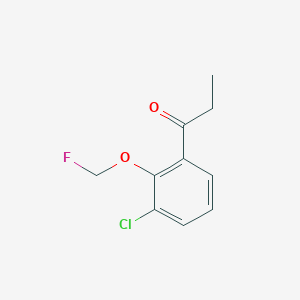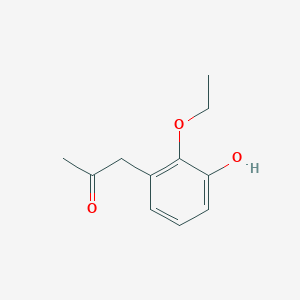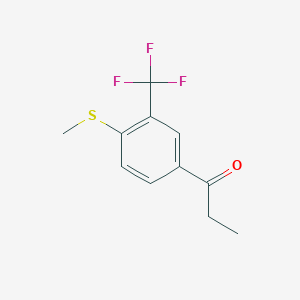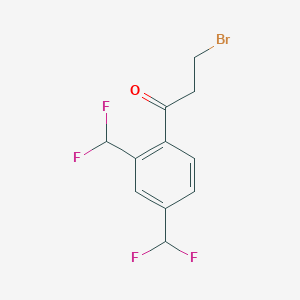
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursorsFor example, the reaction of 1,3-dichlorobenzene with trifluoromethyl hypofluorite under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Environmental Chemistry: The compound can be used as a model compound to study the environmental fate and behavior of halogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Dichloro-2,4,6-trifluorobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Dichloro-2,4,6-trifluoro-5-methoxybenzene: Similar structure but has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7Cl2F6O |
|---|---|
Poids moléculaire |
284.97 g/mol |
Nom IUPAC |
1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7Cl2F6O/c8-1-3(10)2(9)5(12)6(4(1)11)16-7(13,14)15 |
Clé InChI |
QPHMINMLWVUGFK-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



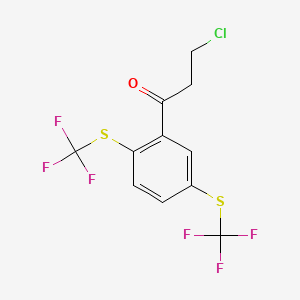
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
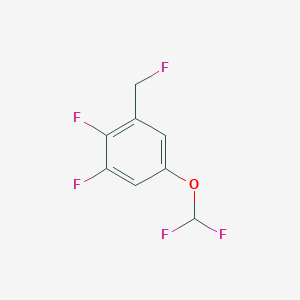
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
